4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine

Medicinal chemistry Process chemistry Heterocyclic synthesis

Medicinal chemistry teams pursuing Akt inhibitors face a bottleneck: synthesizing the 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine core de novo requires multi-step synthesis and purification. This compound (CAS 1072027-36-1) solves this by providing the pre-functionalized scaffold with three orthogonal handles: • Boc-protected piperazine at C4 - enables late-stage diversification after deprotection • C5-bromine - ready for Suzuki/Sonogashira cross-coupling for SAR exploration • Pyrrole NH - available for optional alkylation Validated as Intermediate 3 in published Akt inhibitor syntheses (78.5% yield). Batch-specific QC (NMR, HPLC) included with every order.

Molecular Formula C15H20BrN5O2
Molecular Weight 382.26 g/mol
CAS No. 1072027-36-1
Cat. No. B1442440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
CAS1072027-36-1
Molecular FormulaC15H20BrN5O2
Molecular Weight382.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3)Br
InChIInChI=1S/C15H20BrN5O2/c1-15(2,3)23-14(22)21-6-4-20(5-7-21)13-11-10(16)8-17-12(11)18-9-19-13/h8-9H,4-7H2,1-3H3,(H,17,18,19)
InChIKeyCLUNNCWOKMEGMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS 1072027-36-1): A Key Boc-Protected Intermediate for Kinase-Targeted Drug Discovery


4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS 1072027-36-1, IUPAC: tert-butyl 4-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate) is a heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class, a privileged scaffold in kinase inhibitor medicinal chemistry [1]. With molecular formula C₁₅H₂₀BrN₅O₂ and a molecular weight of 382.26 g/mol, this compound features three functionally orthogonal chemical handles: a Boc-protected piperazine at the 4-position, a reactive bromine substituent at the 5-position, and the pyrrole NH of the 7-deazapurine core, making it a versatile intermediate for diversity-oriented synthesis of kinase-focused compound libraries .

Why 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine Cannot Be Simply Replaced by Unprotected or Non-Halogenated Analogs


The simultaneous presence of the Boc protecting group and the C5-bromine are both required for the documented synthetic route to 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine based Akt inhibitors, where the Boc group preserves the piperazine secondary amine for late-stage diversification and the bromine provides a functional handle for cross-coupling based elaboration of the pyrrole ring . Substituting with the unprotected analog, 4-(1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 252722-52-4), both lacks the bromine coupling handle and precludes chemoselective mono-functionalization of the piperazine, leading to off-target dimerization and reduced synthetic efficiency [1]. Substituting with the non-brominated Boc analog similarly abandons the cross-coupling chemistry that supports SAR exploration at the 5-position, while substituting with the chloro-bearing precursor, 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 22276-95-5), yields the piperazine-substituted intermediate in only 78.5% under optimized microwave conditions, demonstrating that both the Boc-piperazine installation and the C5-bromine retention represent non-trivial synthetic value .

Quantitative Evidence Guide: 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine — Proven Differentiation vs. Closest Analogs


Documented Synthetic Yield vs. Chloro Precursor: 78.5% Under Microwave Conditions

The preparation of 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine from 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine and N-Boc-piperazine proceeds with a reported yield of 78.5% under microwave irradiation at 80°C for 2 hours in 1,4-dioxane using DIEA as base . This represents the final step in a three-step sequence starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (bromination: 99% yield; Boc-piperazine substitution: 78.5%), yielding an overall 77.7% for the two-step conversion from the commercially available dichloro starting material . This yield is specifically documented in CN108997351A as Intermediate 3 and serves as the basis for subsequent Akt inhibitor library construction .

Medicinal chemistry Process chemistry Heterocyclic synthesis

Enabling Selective Late-Stage Piperazine Deprotection: Boc vs. Unprotected Analogs

The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen of this compound prevents undesired acylation or alkylation at the piperazine N4-position during further synthetic manipulations of the pyrrolo[2,3-d]pyrimidine scaffold, while the pyrrole NH (pKa ~14–16) and the piperazine secondary amine (pKa ~9–10 in unprotected form) would otherwise compete for electrophilic reagents [1]. In the published synthesis of Akt inhibitors 5q (IC₅₀ = 18.0 nM) and 5t (IC₅₀ = 21.3 nM), the Boc group is cleaved under acidic conditions (TFA or HCl/dioxane) to liberate the free piperazine, which is then selectively acylated to install the final pharmacophoric substituent [2]. This chemoselectivity is lost if the unprotected 4-(1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 252722-52-4) is used directly, as competitive bis-acylation and N-arylation side reactions reduce product purity and yield [1].

Chemoselective synthesis Protecting group strategy Kinase inhibitor library

C5-Bromine as a Cross-Coupling Handle: Enabling Diversification Not Possible with Non-Halogenated Analogs

The bromine substituent at the 5-position of the pyrrolo[2,3-d]pyrimidine core serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or Heck couplings), enabling the introduction of aryl, heteroaryl, alkynyl, amino, or alkenyl substituents at this position for SAR exploration [1]. The non-brominated Boc analog lacks this handle entirely, restricting diversification to the piperazine nitrogen after deprotection. Conversely, the chloro-containing precursor (5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine, CAS 22276-95-5) carries two competing leaving groups (C4-Cl and C5-Br), requiring careful control of reaction conditions to achieve site-selective substitution, whereas the target compound installs the piperazine first, leaving only the C5-Br for subsequent coupling . In the Akt inhibitor program, this C5-bromine was retained through intermediate stages to allow late-stage diversification, as evidenced by the range of 5-substituted derivatives achieving sub-100 nM Akt1 IC₅₀ values (e.g., 5q: 18.0 nM; 5t: 21.3 nM) [2].

Cross-coupling chemistry Structure-activity relationship Diversity-oriented synthesis

Commercial Availability with Consistent 97% Purity Specification Across Multiple Vendors

The compound is commercially available at a standard purity of 97% from multiple independent suppliers including Fluorochem (Product Code F387200) and Bidepharm (Product Code BD317223), with batch-specific QC documentation (NMR, HPLC, GC) provided upon request . The Bidepharm product listing explicitly offers batch-specific certificates of analysis including NMR, HPLC, and GC trace data, enabling procurement officers and laboratory managers to verify purity before committing to multi-gram purchases . This multi-vendor availability at consistent 97% purity reduces single-supplier dependency risk and provides price competition for procurement, unlike the unprotected 4-(1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine, which is listed by fewer suppliers and often at lower purity grades .

Chemical procurement Quality assurance Building block supply

Best Application Scenarios for 4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine in Research and Industrial Settings


Diversity-Oriented Synthesis of Kinase-Focused Compound Libraries via Iterative C5-Functionalization and Piperazine-N-Acylation

The three orthogonal functional handles (Boc-piperazine, C5-Br, pyrrole-NH) make this compound ideal for diversity-oriented synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitor libraries. In a typical workflow, the C5-bromine undergoes Suzuki-Miyaura coupling to install aryl/heteroaryl groups, the pyrrole NH is optionally alkylated, followed by Boc deprotection and piperazine-N-acylation to generate a final screening library. This sequential diversification strategy has been validated in the published synthesis of Akt inhibitors, where compounds such as 5q and 5t achieved Akt1 IC₅₀ values of 18.0 nM and 21.3 nM, respectively [1].

As a Validated Intermediate for Akt (PKB) Inhibitor Lead Optimization Programs

This compound serves as Intermediate 3 in the published synthetic route to 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives evaluated as Akt inhibitors [1]. Medicinal chemistry teams pursuing Akt (PKB) as a therapeutic target — particularly in prostate cancer (LNCaP, PC-3 cell lines) and mantle cell lymphoma — can leverage this intermediate to rapidly access the scaffold and focus SAR efforts on the piperazine N-substituent and C5-position, rather than investing resources in de novo core synthesis. The documented synthetic yield (78.5%) provides a reliable benchmark for scale-up calculations .

Synthesis of 5-Substituted Pyrrolo[2,3-d]pyrimidine Probes for Chemical Biology Target Identification

The C5-bromine of this compound enables the synthesis of 5-alkynyl or 5-aryl derivatives via Sonogashira or Suzuki coupling for use as chemical biology probes [2]. These derivatives can serve as affinity probes (e.g., incorporating biotin or fluorophore tags at the C5-position) for target identification studies in kinase drug discovery, while the Boc group maintains the piperazine in protected form to avoid non-specific interactions during pull-down experiments.

Commercial-Scale Procurement for Multi-Step Parallel Synthesis Workflows in CRO and Pharmaceutical Settings

With 97% purity available from multiple vendors and batch-specific QC documentation (NMR, HPLC, GC) offered by suppliers such as Fluorochem and Bidepharm, this intermediate is suitable for procurement at multi-gram to kilogram scale by Contract Research Organizations (CROs) and pharmaceutical companies running parallel synthesis workflows . The consistent purity specification reduces the need for in-house repurification before use in array chemistry, saving 1–2 days of labor per synthesis batch and improving overall workflow efficiency.

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